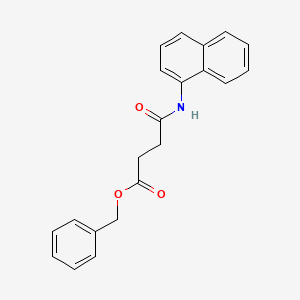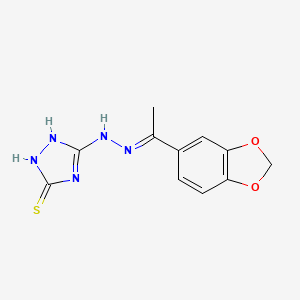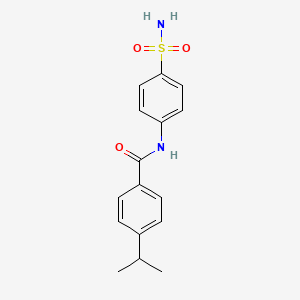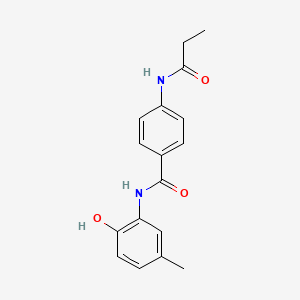
benzyl 4-(1-naphthylamino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(1-naphthylamino)-4-oxobutanoate is an organic compound that features a benzyl ester linked to a 4-oxobutanoate moiety, with a 1-naphthylamino group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(1-naphthylamino)-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting benzyl 4-oxobutanoate is then reacted with 1-naphthylamine under conditions that promote amide bond formation, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of benzyl 4-(1-naphthylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylamino group can participate in π-π interactions with aromatic residues in proteins, while the ester and amide functionalities can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Naphthylamine derivatives: Compounds like 1-naphthylamine and 2-naphthylamine share structural similarities with benzyl 4-(1-naphthylamino)-4-oxobutanoate.
Benzyl esters: Compounds such as benzyl acetate and benzyl benzoate have similar ester functionalities.
Oxobutanoates: Compounds like ethyl 4-oxobutanoate and methyl 4-oxobutanoate share the oxobutanoate moiety.
Uniqueness: this compound is unique due to the combination of its benzyl ester, 4-oxobutanoate, and 1-naphthylamino groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
IUPAC Name |
benzyl 4-(naphthalen-1-ylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(13-14-21(24)25-15-16-7-2-1-3-8-16)22-19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKWXZESIBYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Ethylpiperazin-1-yl)methyl]-2-nitrophenol](/img/structure/B5849020.png)
![N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5849024.png)



![4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B5849052.png)
![Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-](/img/structure/B5849059.png)
![7-[(4-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5849065.png)
![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)
![2-{[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5849075.png)

![1-(4-pentylphenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5849088.png)
